5,6-Dihydroxyindoline hydrobromide
5,6-Dihydroxyindoline hydrobromide
Leukoaminochrome is a member of the class of indoles that is indoline with hydroxy substituents at positions 5 and 6. It has a role as a metabolite. It is a member of indoles and a member of catechols. It derives from a hydride of an indoline.
Leukoaminochrome, also known as 5, 6-indolinediol or indoline-5, 6-diol, belongs to the class of organic compounds known as indolines. Indolines are compounds containing an indole moiety, which consists of pyrrolidine ring fused to benzene to form 2, 3-dihydroindole. Leukoaminochrome is soluble (in water) and a very weakly acidic compound (based on its pKa). Leukoaminochrome can be biosynthesized from indoline.
Leukoaminochrome, also known as 5, 6-indolinediol or indoline-5, 6-diol, belongs to the class of organic compounds known as indolines. Indolines are compounds containing an indole moiety, which consists of pyrrolidine ring fused to benzene to form 2, 3-dihydroindole. Leukoaminochrome is soluble (in water) and a very weakly acidic compound (based on its pKa). Leukoaminochrome can be biosynthesized from indoline.
Brand Name:
Vulcanchem
CAS No.:
29539-03-5
VCID:
VC0039452
InChI:
InChI=1S/C8H9NO2/c10-7-3-5-1-2-9-6(5)4-8(7)11/h3-4,9-11H,1-2H2
SMILES:
C1CNC2=CC(=C(C=C21)O)O
Molecular Formula:
C8H10BrNO2
Molecular Weight:
151.16 g/mol
5,6-Dihydroxyindoline hydrobromide
CAS No.: 29539-03-5
Main Products
VCID: VC0039452
Molecular Formula: C8H10BrNO2
Molecular Weight: 151.16 g/mol
CAS No. | 29539-03-5 |
---|---|
Product Name | 5,6-Dihydroxyindoline hydrobromide |
Molecular Formula | C8H10BrNO2 |
Molecular Weight | 151.16 g/mol |
IUPAC Name | 2,3-dihydro-1H-indole-5,6-diol |
Standard InChI | InChI=1S/C8H9NO2/c10-7-3-5-1-2-9-6(5)4-8(7)11/h3-4,9-11H,1-2H2 |
Standard InChIKey | TXMQOPNBBITFNX-UHFFFAOYSA-N |
SMILES | C1CNC2=CC(=C(C=C21)O)O |
Canonical SMILES | C1CNC2=CC(=C(C=C21)O)O.Br |
Physical Description | Solid |
Description | Leukoaminochrome is a member of the class of indoles that is indoline with hydroxy substituents at positions 5 and 6. It has a role as a metabolite. It is a member of indoles and a member of catechols. It derives from a hydride of an indoline. Leukoaminochrome, also known as 5, 6-indolinediol or indoline-5, 6-diol, belongs to the class of organic compounds known as indolines. Indolines are compounds containing an indole moiety, which consists of pyrrolidine ring fused to benzene to form 2, 3-dihydroindole. Leukoaminochrome is soluble (in water) and a very weakly acidic compound (based on its pKa). Leukoaminochrome can be biosynthesized from indoline. |
Synonyms | DIHYDROXYINDOLINE;5,6-Dihydroxyindoline hydrobromide;DIHYDROXYINDOLINEHYDROBROMIDE;1H-Indole-5,6-diol,2,3-dihydro-;2,3-dihydro-1H-Indole-5,6-diol;5,6-Indolinediol;Leucodopaminechrome;Leucodopaminochrome |
PubChem Compound | 147311 |
Last Modified | Nov 11 2021 |
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